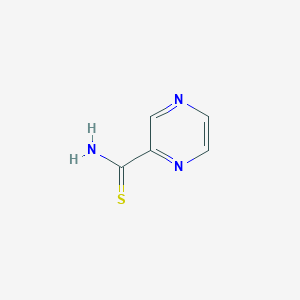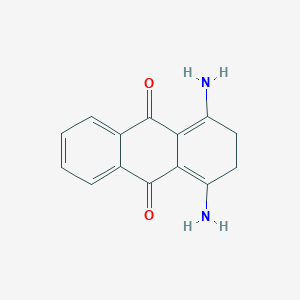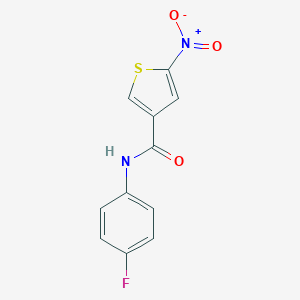
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide, also known as FN3TC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FN3TC is a member of the thiophene family, which is a class of organic compounds that contains a five-membered ring of carbon and sulfur atoms.
Wirkmechanismus
The exact mechanism of action of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase, which may contribute to its anti-inflammatory effects. Additionally, N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been found to increase the levels of certain neurotransmitters in the brain, which may explain its potential neuroprotective effects.
Biochemische Und Physiologische Effekte
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. Studies have suggested that the compound can reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and contribute to the development of diseases such as cancer and Alzheimer's disease. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been found to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been extensively studied, and its potential therapeutic applications have been well-documented. However, one limitation of using N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide. One area of interest is the development of more potent and selective derivatives of the compound that can be used for the treatment of specific diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide in humans.
Synthesemethoden
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide can be synthesized using a multi-step reaction process. The first step involves the preparation of 4-fluorobenzaldehyde, which is then reacted with thiophene-2-carboxylic acid to form 4-fluoro-2-(thiophen-2-yl)benzaldehyde. This intermediate product is then reacted with nitric acid and sulfuric acid to produce N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, studies have suggested that N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide may have neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
146795-35-9 |
|---|---|
Produktname |
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide |
Molekularformel |
C11H7FN2O3S |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C11H7FN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) |
InChI-Schlüssel |
WLDJIKVZVJIPQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])F |
Andere CAS-Nummern |
146795-35-9 |
Synonyme |
N-(4-fluorophenyl)-5-nitro-thiophene-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)
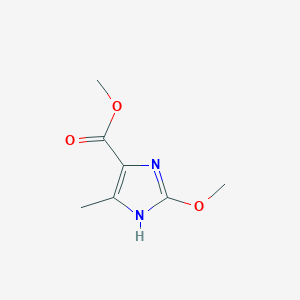
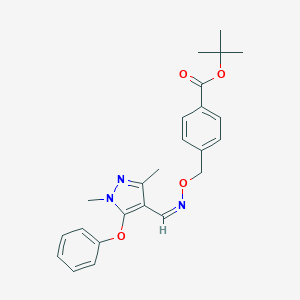
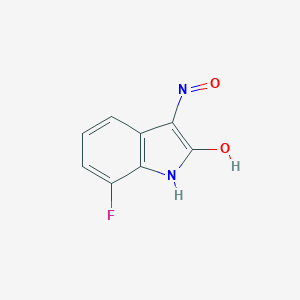
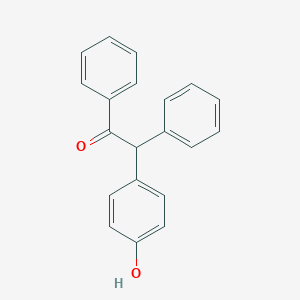
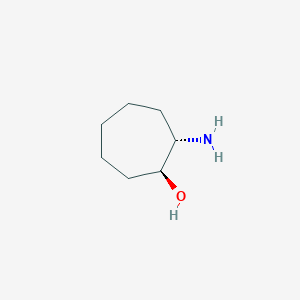
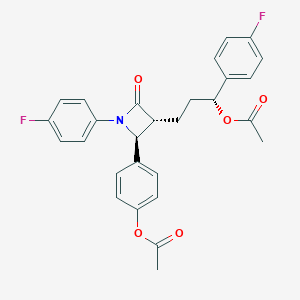
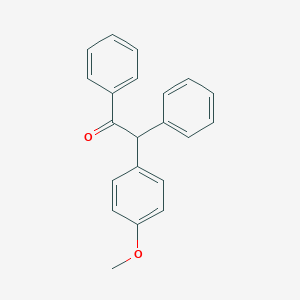
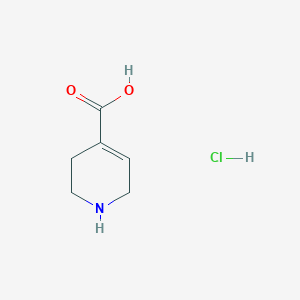
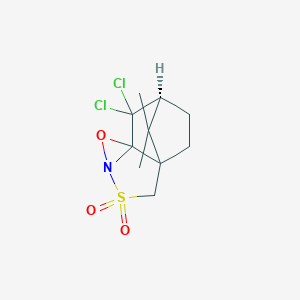
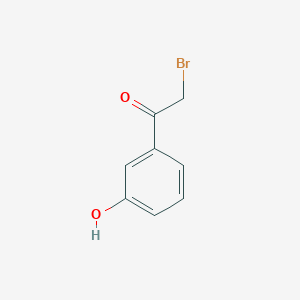
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
